6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Structural Attributes:

- Molecular formula : $$ \text{C}{10}\text{H}{14}\text{ClNO} $$

- Molecular weight : 199.68 g/mol

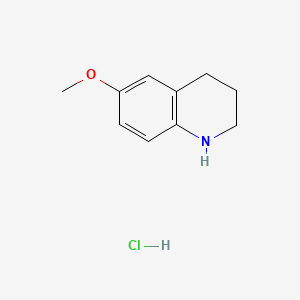

- Core structure : A methoxy-substituted ($$-\text{OCH}_3$$) tetrahydroquinoline backbone with a chloride counterion (Figure 1).

The methoxy group at position 6 and the saturated piperidine ring distinguish it from fully aromatic quinolines. X-ray crystallography and NMR studies confirm the chair conformation of the piperidine ring and planar benzene moiety.

| Property | Value |

|---|---|

| SMILES | COC1=CC2=C(NCCC2)C=C1.[H]Cl |

| InChI Key | PUNAIBGBPJOJLT-UHFFFAOYSA-N |

| Hydrogen bond donors | 2 (amine and chloride) |

Figure 1 : Structural representation of this compound.

Significance in Heterocyclic Chemistry

As a member of the tetrahydroquinoline family, this compound exemplifies the versatility of nitrogen-containing heterocycles in medicinal chemistry. Tetrahydroquinolines serve as precursors for bioactive molecules targeting receptors such as 5-HT$$_{1A}$$ and NMDA. The methoxy group enhances electron density, influencing reactivity in substitution and cyclization reactions. Its hydrochloride form is particularly valuable in drug discovery, where salt formation improves crystallinity and bioavailability. Recent advances in asymmetric hydrogenation, employing chiral catalysts, have enabled enantioselective synthesis of similar tetrahydroquinolines, highlighting its role in methodological innovation.

Nomenclature and Identification Data

Systematic Nomenclature:

Identification Data:

| Identifier | Value |

|---|---|

| CAS Registry Number | 83811-83-0 |

| EC Number | Not formally assigned |

| PubChem CID | 2920335 |

| Melting Point | 230–232.5°C |

| Storage Conditions | Sealed, inert atmosphere, room temperature |

The compound’s purity and identity are typically verified via high-performance liquid chromatography (HPLC) and mass spectrometry, with characteristic peaks at m/z 164 (base tetrahydroquinoline) and 199 (hydrochloride adduct). Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxy group ($$\delta$$ 3.8 ppm) and piperidine protons ($$\delta$$ 1.5–3.0 ppm).

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h4-5,7,11H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNAIBGBPJOJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003884 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83811-83-0 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83811-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxyquinolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083811830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-6-methoxyquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R3YBV5S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pictet–Spengler Condensation Route

A practical and improved method for synthesizing 6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves a Pictet–Spengler condensation starting from 2-(3-methoxyphenyl)ethylamine. This approach was reported by Bucks et al. (2007) and is noted for its efficiency and scalability.

- Starting material: 2-(3-methoxyphenyl)ethylamine

- Key step: Pictet–Spengler condensation to form a novel aminal intermediate

- Final step: Isolation of the hydrochloride salt of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (closely related tetrahydroquinoline structure)

- Advantages: Lowers production cost, suitable for large-scale synthesis, and provides direct access to the hydrochloride salt without extensive purification steps

This method significantly improves over previous approaches by simplifying the isolation of the hydrochloride salt and enhancing yield and purity.

Ullmann Condensation and Buchwald-Hartwig Coupling Approaches

Another synthetic strategy involves the preparation of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives through cross-coupling reactions, which can be adapted to prepare the parent tetrahydroquinoline compound.

- Ullmann condensation: Coupling of 4-methoxyaniline with 2,4-dichlorobenzoic acid in the presence of copper catalysts in 2-ethoxyethanol.

- Buchwald-Hartwig coupling: Palladium-catalyzed amination of aryl halides with 6-methoxy-1,2,3,4-tetrahydroquinoline or its intermediates, using catalysts such as Pd(OAc)2 with ligands like X-phos or BINAP, and bases like Cs2CO3.

- Reaction conditions: Microwave irradiation at 120–150 °C or traditional reflux heating under nitrogen atmosphere.

- Outcome: High yields (68–75%) of N-aryl substituted 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which can be converted to hydrochloride salts as needed.

These coupling reactions provide access to functionalized tetrahydroquinolines and demonstrate the versatility of the 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold.

Coupling with Heterocyclic Halides for Derivative Synthesis

Further optimization and diversification involve coupling 6-methoxy-1,2,3,4-tetrahydroquinoline with various heterocyclic halides (e.g., quinazolines, purines, quinolines) under reflux conditions with bases or in acidic media.

- Typical conditions: Reflux in ethanol or isopropanol, presence of bases like NaHCO3 or acids like HCl.

- Microwave-assisted reactions: Used for rapid nucleophilic substitution on haloheterocycles.

- Yields: Generally high (71–96%) for substituted products.

- Relevance: Though focused on derivatives, these methods confirm the stability and reactivity of the tetrahydroquinoline core and facilitate preparation of hydrochloride salts.

Data Table: Summary of Preparation Methods

Research Findings and Analysis

- The Pictet–Spengler route provides a cost-effective and practical synthesis pathway for large-scale production of the hydrochloride salt of 6-methoxy-1,2,3,4-tetrahydroquinoline, overcoming limitations of commercial availability and expense.

- Cross-coupling methods such as Ullmann and Buchwald-Hartwig reactions expand the chemical space around the tetrahydroquinoline core, allowing functionalization at the nitrogen and aromatic positions, which is valuable for medicinal chemistry applications.

- Microwave-assisted synthesis techniques improve reaction efficiency and yields, especially for coupling reactions involving heterocyclic halides, demonstrating modern synthetic methodology integration.

- The hydrochloride salt form is typically obtained by treatment with hydrochloric acid during or after the synthesis, facilitating isolation and purification due to its enhanced stability and crystallinity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of more saturated compounds.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: More saturated tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline compounds.

Scientific Research Applications

Chemistry

6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules and as a precursor for various derivatives with enhanced properties.

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Studies have demonstrated that derivatives of tetrahydroquinoline exhibit notable antimicrobial activity. For instance, in vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 100 µg/mL depending on the strain tested .

-

Anticancer Potential : The compound has shown promising results in cancer research. A study indicated significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values reported at approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells . The mechanisms include:

- Enzyme Inhibition : Inhibiting enzymes involved in cancer cell proliferation.

- Receptor Interaction : Binding to cell surface receptors to modulate signaling pathways leading to apoptosis.

- Oxidative Stress Induction : Generating reactive oxygen species (ROS) that contribute to its anticancer effects.

Medicinal Chemistry

The compound is being investigated for its potential use as a therapeutic agent. Its ability to inhibit tubulin polymerization positions it as a candidate for treating various cancers. Notably, certain derivatives have shown higher potency than established chemotherapeutics like paclitaxel .

Case Study 1: Anticancer Activity

A series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives were evaluated for their anticancer properties. Compound 6d exhibited extreme cytotoxicity against multiple human tumor cell lines (A549, KB) with GI50 values ranging from 1.5 to 1.7 nM . This highlights the compound's potential as an effective anticancer drug.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of tetrahydroquinoline derivatives, it was found that specific modifications to the methoxy group significantly enhanced activity against resistant bacterial strains . This suggests that structural variations can lead to improved therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets:

Neurotransmitter Uptake Inhibition: It inhibits the high-affinity uptake of serotonin (5-HT) in a competitive manner.

Potassium Evoked Release: It increases the potassium-evoked release of serotonin from the retina.

Pathways Involved: The compound affects neurotransmitter pathways, particularly those involving serotonin.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, highlighting differences in substituents, biological activity, and physicochemical properties:

Key Observations:

Substituent Position : The 6-methoxy group in 6-Methoxy-THQ hydrochloride optimizes antitumor activity compared to its 5-methoxy analog, likely due to enhanced interactions with tubulin’s colchicine-binding site .

Electron Effects : Electron-withdrawing groups (e.g., CF₃, Br) at the 6-position improve synthetic yields (e.g., 99.9% for 6-CF₃ ) but may reduce solubility. Methoxy’s electron-donating nature balances reactivity and drug-like properties .

Structural Isomerism: The isoquinoline analog (6-methoxy-1,2,3,4-tetrahydroisoquinoline HCl) shows distinct biological behavior, underscoring the importance of scaffold geometry in target selectivity .

Halogenated Derivatives : 6-Bromo and 6-chloro variants retain functionality for further modifications, making them versatile intermediates in drug development .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound with significant biological activity, particularly noted for its potential as a tubulin polymerization inhibitor. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClNO₃, with a molecular weight of 243.68 g/mol. The compound features a methoxy group at the 6th position and a carboxylic acid group at the 4th position, which are critical for its biological reactivity and activity profile.

The primary mechanism of action for 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives involves their interaction with tubulin proteins. These compounds inhibit tubulin assembly by binding to the colchicine site on tubulin, leading to significant cytotoxic effects against various cancer cell lines. Notably, derivatives have shown inhibition rates of 75-99% on colchicine binding at concentrations as low as 5 μM .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Compounds in this class have demonstrated potent antitumor effects with GI50 values in the nanomolar range against human tumor cell lines such as A549 and DU145. For instance, one derivative showed GI50 values between 1.5 and 1.7 nM .

- Neuroprotective Effects : The compound is also being investigated for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Some tetrahydroquinoline derivatives exhibit antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study focused on N-aryl derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline, several compounds were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The most active compound exhibited remarkable potency compared to established chemotherapeutics like paclitaxel .

Additionally, structure-activity relationship (SAR) studies highlighted that modifications to the N-aryl group significantly impacted the biological efficacy of these compounds, suggesting that further optimization could enhance their therapeutic potential .

Q & A

Basic Question: What are the recommended synthetic routes for 6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, and how can purity be optimized?

Methodological Answer:

A common approach involves catalytic hydrogenation of the corresponding quinoline precursor. For example, manganese- or iron-based catalysts have been used to reduce 6-methoxyquinoline derivatives, yielding 6-methoxy-1,2,3,4-tetrahydroquinoline with 77% efficiency under optimized conditions (e.g., H₂ pressure, solvent selection) . Subsequent hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether. Purity (>98%) can be ensured using recrystallization in ethanol/water mixtures and validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Advanced Question: How can NMR spectral splitting in deuterated analogs of this compound be resolved for structural confirmation?

Methodological Answer:

Deuterated methoxy groups (e.g., -OCD₃) introduce isotopic splitting in ¹H NMR. To resolve this, use high-field NMR (≥500 MHz) with deuterated solvents (e.g., DMSO-d₆) and adjust acquisition parameters (e.g., relaxation delay = 2 sec, 128 scans). For ¹³C NMR, DEPT-135 experiments distinguish CH₂ and CH₃ groups in the tetrahydroquinoline ring . Coupling constants (e.g., J = 8–10 Hz for aromatic protons) should align with computational models (DFT/B3LYP/6-31G*) .

Basic Question: What analytical techniques are critical for validating the compound’s identity and stability?

Methodological Answer:

A multi-technique approach is recommended:

- HPLC-PDA : Purity assessment using a C18 column (gradient: 5% → 95% acetonitrile in 0.1% formic acid).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 196.0974 for C₁₀H₁₄NO⁺).

- FTIR : Key peaks include N-H stretch (~3300 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic byproducts .

Advanced Question: How can structural modifications enhance biological activity while maintaining solubility?

Methodological Answer:

Rational design strategies include:

- Ring Substitution : Introducing electron-withdrawing groups (e.g., -Br at position 7) improves metabolic stability (see analogues in ).

- N-Methylation : Enhances blood-brain barrier permeability but may reduce aqueous solubility. Balance via logP optimization (target: 2–3) using shake-flask methods .

- Salt Selection : Compare hydrochloride with mesylate or tosylate salts for improved crystallinity and dissolution rates .

Basic Question: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

Store in amber glass vials under inert gas (argon) at –20°C. Avoid exposure to light, humidity, and oxidizing agents. For long-term stability (>1 year), lyophilization with cryoprotectants (e.g., trehalose) is advised . Monitor via periodic LC-MS to detect oxidation products (e.g., quinoline back-formation).

Advanced Question: How to address contradictory biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Impurity Profiles : Quantify residual solvents (e.g., DMF) via GC-MS and assess their bioactivity .

- Assay Conditions : Standardize cell-based assays (e.g., HepG2 vs. HEK293) and control for pH (hydrochloride salt buffering effects) .

- Metabolic Interference : Use CYP450 inhibition assays (e.g., CYP3A4) to rule out off-target interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 209.7 g/mol (free base: 173.2) | |

| logP (Predicted) | 2.4 (ACD Labs) | |

| Solubility (Water) | 12 mg/mL (pH 7.4, 25°C) | |

| pKa | 9.2 (amine), <2 (HCl counterion) |

Advanced Question: How to design a SAR study for tetrahydroquinoline derivatives?

Methodological Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., 6-ethoxy, 7-chloro) and compare activity in target assays (e.g., kinase inhibition) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with IC₅₀ values. Validate with cross-validation (q² > 0.5) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF to identify active metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.